Dehydro-D 13223 (Flupirtine Metabolite)
説明
Dehydro-D 13223 is a metabolite of flupirtine, a non-opioid analgesic and Kv7 potassium channel activator. Flupirtine undergoes hepatic metabolism to form several metabolites, including D-13223 and its dehydrogenated derivative, Dehydro-D 13223 . Structurally, Dehydro-D 13223 (CAS: 1147289-78-8) differs from D-13223 (CAS: 95777-69-8) by the presence of a dehydrogenated moiety, which may alter its physicochemical properties and pharmacokinetics . Both metabolites retain biological activity, though their specific roles in flupirtine’s therapeutic effects require further investigation .
特性
分子式 |
C₁₄H₃FN₄O |
|---|---|
分子量 |
272.28 |
同義語 |
N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]acetamide Hydrochloride; |
製品の起源 |
United States |
類似化合物との比較
Key Properties of D-13223 and Dehydro-D 13223:
Comparison with Structurally and Functionally Related Compounds
Flupirtine vs. Retigabine
Both flupirtine and retigabine are Kv7.2-7.5 potassium channel activators but differ in metabolite profiles and binding mechanisms:
- Flupirtine : Metabolized to D-13223 and Dehydro-D 13223, which retain Kv7-modulating activity .
- Retigabine: No active metabolites reported; binds to the S5-S6 transmembrane domain of Kv7 channels, causing a hyperpolarizing shift .
Comparison with NSAID Metabolites
Flupirtine’s metabolites differ from nonsteroidal anti-inflammatory drug (NSAID) metabolites in mechanism:
| Parameter | D-13223/Dehydro-D 13223 | Indomethacin Sulfide |
|---|---|---|
| Mechanism | Kv7 activation, weak PGI₂ inhibition | COX inhibition |
| Analgesic Efficacy | Non-opioid, neuroprotective | Anti-inflammatory |
| Toxicity Profile | Lower gastrointestinal risk | High ulcerogenic potential |
Comparison with Acetaminophen Metabolites
Acetaminophen’s active metabolite, N-acetyl-p-benzoquinone imine (NAPQI), contrasts with flupirtine’s metabolites:
- NAPQI : Hepatotoxic at high doses, requires glutathione detoxification.
- D-13223/Dehydro-D 13223: No reported hepatotoxicity; neuroprotective effects observed in glioma models .
Pharmacokinetic and Metabolic Differences
Metabolic Pathways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
